molecular formula C8H9FO2 B6343026 2-Ethoxy-6-fluorophenol CAS No. 868761-39-1

2-Ethoxy-6-fluorophenol

Cat. No.: B6343026
CAS No.: 868761-39-1
M. Wt: 156.15 g/mol
InChI Key: ZWBXYTVJBWQYHH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluorophenol: is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethoxy group (-OCH2CH3) and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-fluorophenol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include ethanol, sodium hydroxide, and a suitable solvent such as dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Bromine, iron(III) bromide as a catalyst, typically in a non-polar solvent.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Brominated derivatives

Scientific Research Applications

2-Ethoxy-6-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-fluorophenol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation and reduction reactions. The ethoxy and fluorine substituents influence its reactivity and interaction with these enzymes .

Comparison with Similar Compounds

2-Ethoxy-6-fluorophenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in the combination of the ethoxy and fluorine substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-ethoxy-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXYTVJBWQYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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